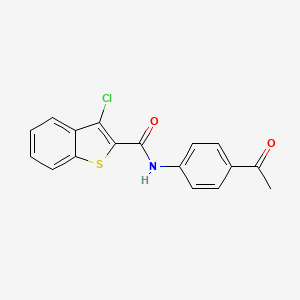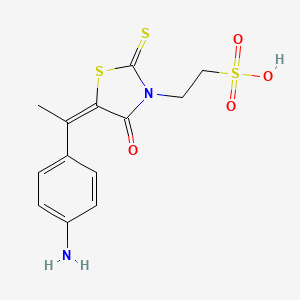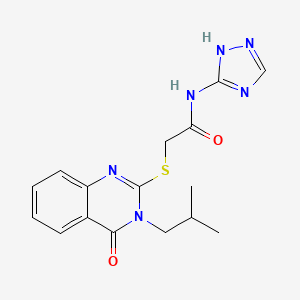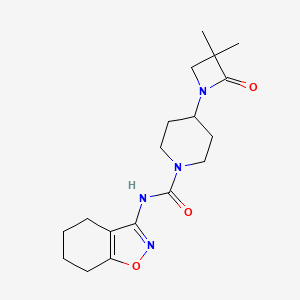![molecular formula C24H20N4O3 B2491566 N-([2,3'-bipyridin]-4-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide CAS No. 2034562-17-7](/img/structure/B2491566.png)
N-([2,3'-bipyridin]-4-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, including the formation of substituted dihydropyridine-3-carboxamides, which are potent and selective inhibitors of specific kinases. For instance, the discovery of certain substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has demonstrated significant activity against the Met kinase superfamily, indicating the potential utility of similar compounds in targeted therapies (Schroeder et al., 2009).
Molecular Structure Analysis
Structural analyses of these compounds, including X-ray diffraction and spectroscopic methods, have provided insights into their molecular configurations, which are crucial for understanding their interaction with biological targets. The planarity of the substituted phenyl groups and their spatial orientation relative to the dihydropyridine core are key factors influencing their biological activity (Detert et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of these compounds involves interactions with various biological targets, primarily through inhibitory effects on kinase enzymes. The specific substituents on the dihydropyridine ring, such as methoxy or amino groups, play a significant role in modulating these interactions, leading to selective inhibition of targeted pathways involved in disease processes, including cancer (García et al., 2014).
Physical Properties Analysis
The physical properties, including solubility, crystallinity, and stability, are critical for the pharmacokinetic profile of these compounds. The optimization of these properties is essential for improving their oral bioavailability and therapeutic efficacy. For example, modifications to the carboxamido linker in related compounds have been shown to enhance these physical properties, leading to compounds with favorable pharmacokinetic profiles (Pinto et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity under physiological conditions and stability towards metabolic breakdown, are crucial for the therapeutic potential of these compounds. The presence of specific functional groups can significantly affect these properties, influencing the compound's efficacy and safety profile. Studies on related compounds have highlighted the importance of these chemical properties in the development of potent and selective kinase inhibitors (Liu et al., 2020).
科学的研究の応用
Synthesis and Medicinal Chemistry Applications
The development of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as Met kinase inhibitors showcases the relevance of structurally similar compounds in medicinal chemistry. These compounds, through strategic substitution at the pyridine and pyridone positions, demonstrated improved enzyme potency and aqueous solubility, leading to significant tumor stasis in preclinical models (Schroeder et al., 2009).
Biological and Pharmacological Investigations
Research involving 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide derivatives revealed their potential in non-linear optical (NLO) applications and molecular docking studies indicated their ability to bind to tubulin, suggesting a mechanism for anticancer activity through the inhibition of tubulin polymerization (Jayarajan et al., 2019).
Chemical Engineering and Crystal Engineering
The novel carboxamide-pyridine N-oxide synthon illustrates the use of structurally related compounds in crystal engineering and the synthesis of pharmaceutical cocrystals. This synthon facilitates the assembly of isonicotinamide N-oxide in a triple helix architecture, demonstrating the importance of these compounds in materials science (Reddy et al., 2006).
Molecular Imaging and Radioligand Development
The preparation of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635 for PET imaging of serotonin 5-HT(1A) receptors showcases the application of structurally related compounds in the development of diagnostic tools for neuropsychiatric disorders (García et al., 2014).
Anticancer Research
The study of inert Ru(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid and their biological effects revealed their potential as anticancer drug candidates. These complexes demonstrated significant antiproliferative activity, highlighting the importance of these compounds in the development of new anticancer therapies (Pierroz et al., 2012).
作用機序
Target of Action
Compounds like this, which contain a bipyridine moiety, are known to strongly coordinate with metal centers . This suggests that they might interact with metalloproteins or other metal-containing biological targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physical properties. For example, the presence of the methoxy and carboxamide groups in this compound might influence its solubility and therefore its absorption and distribution .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-methoxy-6-oxo-1-phenyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3/c1-31-22-13-23(29)28(19-7-3-2-4-8-19)16-20(22)24(30)27-14-17-9-11-26-21(12-17)18-6-5-10-25-15-18/h2-13,15-16H,14H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENIISHXKWUDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(benzylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2491484.png)

![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide](/img/structure/B2491486.png)
![[2-(4-Tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2491489.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)acetamide](/img/structure/B2491494.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2491495.png)
![3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2491496.png)
![2-[(2-chloro-4,6-dimethylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2491499.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2491502.png)
![1-[(3,4-Dimethylphenyl)methylamino]propan-2-ol;hydrochloride](/img/structure/B2491503.png)
